Diethyl 2,3-diethyl-2-butenedioate

Description

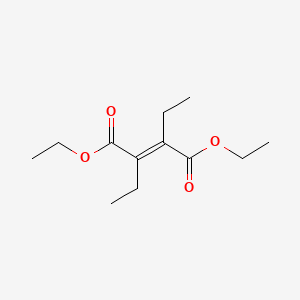

Diethyl 2,3-diethyl-2-butenedioate (CAS RN: 54369-24-3) is a branched unsaturated ester with the molecular formula C₁₂H₂₀O₄ and a molecular mass of 228.29 g/mol . Its structure features a central conjugated double bond flanked by four ethyl groups, two ester functionalities, and a butenedioate backbone. This compound is primarily utilized in organic synthesis, particularly in reactions requiring electron-deficient dienophiles or as a precursor for functionalized intermediates.

Properties

CAS No. |

54369-24-3 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

diethyl (E)-2,3-diethylbut-2-enedioate |

InChI |

InChI=1S/C12H20O4/c1-5-9(11(13)15-7-3)10(6-2)12(14)16-8-4/h5-8H2,1-4H3/b10-9+ |

InChI Key |

QLOWJACUTHAHSK-MDZDMXLPSA-N |

SMILES |

CCC(=C(CC)C(=O)OCC)C(=O)OCC |

Isomeric SMILES |

CC/C(=C(/CC)\C(=O)OCC)/C(=O)OCC |

Canonical SMILES |

CCC(=C(CC)C(=O)OCC)C(=O)OCC |

Other CAS No. |

54369-24-3 |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

Diethyl 2,3-diethyl-2-butenedioate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions such as:

- Diels-Alder Reactions : This compound can act as a dienophile in Diels-Alder reactions, forming cyclic compounds that are valuable in pharmaceuticals and fine chemicals .

- Michael Additions : It can undergo Michael addition reactions, which are crucial for synthesizing complex molecules in medicinal chemistry .

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications due to its reactivity and ability to form derivatives that can be biologically active:

- Anticancer Agents : Derivatives of this compound have been investigated for their anticancer properties. Research indicates that modifications of the compound can lead to enhanced activity against cancer cell lines .

- Enzyme Inhibitors : Studies have demonstrated its utility in the design of enzyme inhibitors, particularly those targeting specific metabolic pathways .

Material Science

In material science, this compound is utilized for creating advanced materials:

- Polymer Synthesis : The compound is employed in the synthesis of polyesters and other polymers, contributing to materials with desirable mechanical properties and thermal stability .

- Coatings and Adhesives : Its derivatives are used in formulating coatings and adhesives that require specific properties such as flexibility and adhesion strength.

Case Study 1: Diels-Alder Reaction

A study explored the use of this compound in a Diels-Alder reaction with various diene compounds. The results indicated a high yield of cycloadducts, demonstrating its effectiveness as a dienophile in synthetic organic chemistry .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal assessed the anticancer activity of synthesized derivatives of this compound. The study showed that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines, suggesting potential for further development into therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Differences

(a) Diethyl Succinate (C₈H₁₄O₄)

- Structure : A saturated diester with a linear succinic acid backbone.

- Key Properties : Boiling point 80°C , water-soluble, and >98% purity. It is widely used as a flavoring agent (FEMA 2377) due to its pleasant odor .

- Comparison : The absence of ethyl substituents and the saturated backbone in diethyl succinate result in lower molecular weight (174.19 g/mol ) and higher polarity, enhancing its water solubility. In contrast, the ethyl groups and unsaturated bond in Diethyl 2,3-diethyl-2-butenedioate likely increase hydrophobicity and rigidity.

(b) Diethyl 2,3-Dicyanofumarate (C₁₀H₁₀N₂O₄)

- Structure: An unsaturated diester with two electron-withdrawing cyano (-CN) groups.

- Key Properties: Molecular weight 222.22 g/mol; reactivity is influenced by the electron-deficient double bond, making it a potent dienophile in Diels-Alder reactions .

- Comparison: The cyano groups in dicyanofumarate enhance electrophilicity, whereas the ethyl groups in this compound provide steric bulk but lower electrophilic character. This difference impacts their applications in synthetic pathways.

Data Table: Comparative Analysis

Research Findings

- Steric Effects : The four ethyl groups in this compound hinder nucleophilic attack at the ester carbonyl, reducing reactivity in hydrolysis compared to diethyl succinate .

- Electronic Effects: The unsaturated bond in both this compound and dicyanofumarate facilitates conjugation, but the cyano groups in the latter drastically lower the LUMO energy, enhancing its utility in cycloaddition reactions .

- Applications : Diethyl succinate’s food-grade status contrasts with the synthetic focus of the other two compounds, which are niche reagents in pharmaceuticals and materials science.

Preparation Methods

Alkylation of Diethyl Butenedioate Precursors

One common approach to prepare diethyl-substituted butenedioates involves the alkylation of diethyl butenedioate or related esters with ethyl halides under basic conditions. This method generally proceeds as follows:

- Starting Material: Diethyl butenedioate or a closely related ester.

- Alkylating Agent: Ethyl halides (e.g., ethyl bromide or ethyl iodide).

- Base: Strong bases such as sodium ethoxide or potassium tert-butoxide to generate the enolate intermediate.

- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions: Controlled temperature (0–5 °C) to minimize side reactions such as ester hydrolysis or isomerization.

This alkylation introduces ethyl groups at the 2 and 3 positions of the butenedioate backbone, forming the desired diethyl-substituted product. The reaction is typically monitored by NMR spectroscopy to confirm substitution patterns and stereochemical outcomes.

Halogenation Followed by Substitution

Another route involves the preparation of diethyl 2,3-dichlorobutanedioate as an intermediate, which can then be converted to diethyl 2,3-diethyl-2-butenedioate through nucleophilic substitution:

Halogenation: Diethyl butanedioate is reacted with chlorine in the presence of a catalyst such as N,N-dimethylformamide at ~40 °C for several hours to yield diethyl 2,3-dichlorobutanedioate with high regioselectivity.

Substitution: The chlorine atoms at the 2 and 3 positions are then substituted by ethyl groups through nucleophilic displacement using ethyl nucleophiles under basic conditions.

This two-step method allows for precise control over substitution and stereochemistry, with the halogenated intermediate serving as a versatile precursor.

Michael Addition and Related Conjugate Addition Reactions

Michael addition reactions provide an alternative synthetic route, where an ethyl-substituted nucleophile adds to an α,β-unsaturated diethyl butenedioate:

- Nucleophile: Ethyl-substituted enolates or stabilized carbanions.

- Electrophile: Diethyl butenedioate or similar α,β-unsaturated esters.

- Catalysts: Phase-transfer catalysts or bases such as sodium ethoxide.

- Conditions: Mild temperatures with solvent systems that balance solubility and reactivity.

This approach facilitates the introduction of ethyl groups at the 2 and 3 positions via conjugate addition, often yielding stereoselective products depending on the reaction conditions.

Esterification and Subsequent Functionalization

Starting from succinic acid derivatives, esterification with ethanol under acid catalysis forms diethyl butanedioate, which can be further functionalized:

- Esterification: Succinic acid or substituted succinic acids are refluxed with ethanol and acid catalysts (e.g., sulfuric acid) to form diethyl esters.

- Functionalization: The diethyl butanedioate is then subjected to alkylation or halogenation as described above to introduce the ethyl groups at desired positions.

Industrial processes may use continuous flow reactors for esterification to improve yield and purity.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of Diethyl Butenedioate | Diethyl butenedioate | Ethyl halides, NaOEt or KOtBu, THF/DMF, 0–5 °C | Direct ethylation, stereocontrol possible | Requires strong base, side reactions possible |

| Halogenation + Substitution | Diethyl butanedioate | Cl2, DMF catalyst, 40 °C; then ethyl nucleophile | High regioselectivity, intermediate isolation | Multi-step, halogenated intermediates |

| Michael Addition | α,β-unsaturated diethyl butenedioate | Ethyl enolates, bases, phase-transfer catalysts | Stereoselective, mild conditions | Requires careful control of nucleophile |

| Esterification + Functionalization | Succinic acid derivatives | Ethanol, acid catalyst; then alkylation/halogenation | Scalable, well-established | Multi-step, requires purification |

Research Findings and Analytical Notes

Stereochemical Control: Reaction temperature and solvent polarity critically influence the stereochemistry of the diethyl substitution. Lower temperatures favor kinetic control, minimizing isomerization of the double bond.

Purity Assessment: Reverse-phase HPLC with C18 columns and UV detection at 210–220 nm is standard for purity analysis. GC-MS can detect volatile impurities. Purity levels above 95% are achievable with recrystallization from ethyl acetate/hexane mixtures.

Structural Confirmation: Advanced spectroscopic techniques such as 2D NMR (COSY, HSQC), NOESY, and high-resolution mass spectrometry (HRMS) are essential to confirm substitution patterns and molecular integrity. X-ray crystallography can provide unambiguous stereochemical assignments for crystalline samples.

Related Synthetic Routes: The preparation of diethyl 2,3-dichlorobutanedioate as an intermediate has been documented with chlorine and DMF at 40 °C for 5 hours, yielding halogenated esters that serve as versatile precursors for further substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.